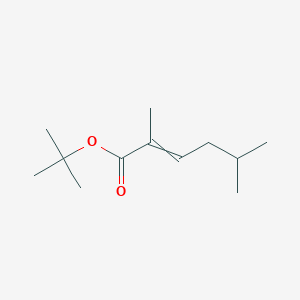

tert-Butyl 2,5-dimethylhex-2-enoate

Description

Significance of Ester Functional Groups in Organic Synthesis

The ester functional group, with its R-COO-R' structure, is a cornerstone of organic chemistry. nih.gov Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. google.com This functional group is not only prevalent in nature, contributing to the natural fragrances of fruits and flowers, but also serves as a vital building block in synthetic chemistry. nih.gov

Esters are prized for their versatility as intermediates in the creation of more complex organic molecules. nih.govorgsyn.org They can undergo a variety of transformations, including:

Hydrolysis: Reversion to a carboxylic acid and an alcohol, a reaction that can be catalyzed by acid or base. researchgate.net

Reduction: Conversion to alcohols. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to two primary alcohols. researchgate.net

Claisen Condensation: A carbon-carbon bond-forming reaction that produces β-keto esters. nih.gov

Aminolysis: Reaction with amines to form amides. researchgate.net

Their relative stability combined with this reactivity makes them ideal protecting groups for carboxylic acids and key intermediates in the synthesis of pharmaceuticals, polymers, and other high-value chemicals. google.comresearchgate.net

Role of α,β-Unsaturation in Chemical Reactivity

The term "α,β-unsaturated" refers to the presence of a carbon-carbon double bond between the α and β carbons relative to the carbonyl group of the ester. eurekaselect.com This conjugation of the double bond with the ester's carbonyl group creates a unique electronic system that dictates the molecule's reactivity. researchgate.net

The key features of this arrangement include:

Conjugated System: The overlapping p-orbitals of the C=C double bond and the C=O double bond create a delocalized π-electron system. This electron-withdrawing nature of the carbonyl group influences the reactivity of the alkene. researchgate.net

Electrophilic Centers: This conjugation results in two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. eurekaselect.com

Conjugate Addition (Michael Addition): While simple carbonyl compounds undergo nucleophilic addition at the carbonyl carbon (1,2-addition), α,β-unsaturated systems are notable for undergoing conjugate addition (1,4-addition), where a nucleophile attacks the β-carbon. researchgate.netmdpi.com This type of reaction is fundamental for forming new carbon-carbon bonds.

Diels-Alder Reactions: The electron-poor nature of the double bond in many α,β-unsaturated carbonyls makes them excellent dienophiles in Diels-Alder reactions, a powerful tool for forming six-membered rings. eurekaselect.com

Polymerization: Many simple α,β-unsaturated esters, like acrylates, readily undergo polymerization to form widely used plastics and materials. eurekaselect.com

Structural Characteristics of Branched Alkenoates

The term "branched" indicates that the carbon chain of the molecule is not linear. In contrast to straight-chain alkanes, where carbons are connected sequentially, branched structures feature side chains or branches off the main parent chain.

In the context of an alkenoate (an unsaturated ester), branching can occur at various points along the carbon skeleton. For tert-butyl 2,5-dimethylhex-2-enoate, the structure is characterized by:

A tert-butyl group [(CH₃)₃C-] attached to the ester oxygen, which is a bulky, sterically hindering group.

A hexenoate parent chain, indicating a six-carbon chain containing the double bond and the ester functionality.

Two methyl groups (-CH₃) acting as branches at positions 2 and 5 of the hexene chain.

This combination of a bulky ester group and a branched carbon chain influences the molecule's physical properties, such as its boiling point and solubility, as well as its chemical reactivity by potentially sterically hindering access to the reactive sites of the α,β-unsaturated system.

Overview of Research Trajectories for this compound

Specific research focused exclusively on this compound is not extensively documented in publicly available scientific literature. However, based on its structure as a sterically hindered, branched α,β-unsaturated ester, several potential research avenues can be postulated.

Future research could investigate its utility in:

Asymmetric Synthesis: The chiral centers and branched nature could make it a substrate for developing new stereoselective reactions.

Polymer Chemistry: While the steric hindrance might inhibit polymerization compared to simpler acrylates, it could be explored for creating specialty polymers with unique thermal or physical properties.

Fragrance and Flavor Chemistry: Many esters with complex branched structures are investigated for their olfactory properties.

Synthesis of Complex Molecules: It could serve as a specialized building block in the total synthesis of natural products or other complex organic targets where its specific substitution pattern is desired.

The synthesis of such a molecule would likely involve established organic chemistry methods such as the Wittig or Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester system from a corresponding ketone and phosphonate (B1237965) ylide, or through condensation reactions. Further investigation would be required to determine the most efficient synthetic routes and to fully characterize its chemical behavior and potential applications.

Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 859357-12-7 |

Data sourced from PubChem CID 71443359 nih.gov

Structure

3D Structure

Properties

CAS No. |

587840-39-9 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

tert-butyl 2,5-dimethylhex-2-enoate |

InChI |

InChI=1S/C12H22O2/c1-9(2)7-8-10(3)11(13)14-12(4,5)6/h8-9H,7H2,1-6H3 |

InChI Key |

FBNACOGBOZMLJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC=C(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation of Tert Butyl 2,5 Dimethylhex 2 Enoate

Reactions Involving the Carbon-Carbon Double Bond

The reactivity of the C=C double bond in tert-butyl 2,5-dimethylhex-2-enoate is significantly influenced by its tetrasubstituted nature and its conjugation with the carbonyl group. This electronic communication renders the β-carbon electrophilic, making it susceptible to nucleophilic attack, while the double bond itself can undergo addition reactions, albeit often under forcing conditions due to steric hindrance.

Hydrogenation Studies

The catalytic hydrogenation of α,β-unsaturated esters is a common method to produce the corresponding saturated esters. The selective reduction of the carbon-carbon double bond in the presence of the carbonyl group is typically achieved using various catalyst systems. For tetrasubstituted and sterically hindered alkenes like this compound, the choice of catalyst and reaction conditions is crucial to achieve high conversion and selectivity.

Common catalysts for this transformation include precious metals such as palladium, platinum, and rhodium on various supports. For instance, palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of alkenes. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). The steric hindrance around the tetrasubstituted double bond in this compound would likely necessitate more forcing conditions, such as higher hydrogen pressure or temperature, compared to less substituted analogs.

Recent advancements have explored the use of more active and selective catalysts. For example, rhodium-based catalysts have been shown to be effective for the hydrogenation of sterically hindered and electronically deactivated C=C bonds. These catalysts can operate under milder conditions and exhibit high chemoselectivity, leaving the ester group intact.

Table 1: Representative Conditions for the Hydrogenation of α,β-Unsaturated Esters

| Catalyst | Substrate Example | Solvent | Conditions | Product | Yield |

| Pd/C | Ethyl crotonate | Ethanol | 1 atm H₂, rt | Ethyl butyrate | >95% |

| PtO₂ | Methyl 3-methylbut-2-enoate | Acetic Acid | 3 atm H₂, rt | Methyl 3-methylbutanoate | High |

| Rh(PPh₃)₃Cl | Ethyl cinnamate | Benzene/Ethanol | 1 atm H₂, rt | Ethyl 3-phenylpropanoate | >99% |

This table presents data for structurally similar compounds to illustrate general reaction conditions, as specific data for this compound is not available.

Electrophilic Additions to the Unsaturated System

Electrophilic additions to the double bond of α,β-unsaturated carbonyl compounds are influenced by the electronic nature of the conjugated system. The presence of the electron-withdrawing carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, these reactions can still occur, often with regioselectivity dictated by the stability of the resulting carbocation intermediate.

For this compound, the addition of an electrophile (E⁺) would be expected to proceed via the formation of a carbocation. The initial attack of the electrophile would preferentially occur at the β-carbon, leading to a more stable tertiary carbocation at the α-position, which is also stabilized by resonance with the carbonyl group. Subsequent attack by a nucleophile (Nu⁻) would complete the addition.

However, the tetrasubstituted nature of the double bond presents significant steric hindrance, which can severely impede the approach of the electrophile. lasalle.edu Reactions that proceed through a bulky cyclic intermediate, such as bromination with Br₂, might be particularly slow. The expected product of an electrophilic addition of a generic reagent E-Nu across the double bond would be tert-butyl 3-E-2-Nu-2,5-dimethylhexanoate .

Due to the steric hindrance, forcing conditions or highly reactive electrophiles may be required to achieve a reaction. It is also possible that under certain conditions, competing reaction pathways, such as addition to the carbonyl oxygen, might be observed.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings through the [4+2] cycloaddition of a conjugated diene and a dienophile. The reactivity of the dienophile is a key factor in the success of this reaction. Electron-withdrawing groups on the dienophile generally increase its reactivity. wikipedia.org

In the case of this compound, the ester group acts as an electron-withdrawing group, which should enhance its dienophilic character. However, the tetrasubstituted nature of the alkene presents a major steric impediment to the approach of the diene. libretexts.org Steric hindrance at the reaction sites can significantly slow down or completely inhibit the Diels-Alder reaction. praxilabs.comlibretexts.org

Therefore, it is expected that this compound would be a poor dienophile in Diels-Alder reactions with most common dienes under standard thermal conditions. To facilitate a cycloaddition, highly reactive dienes, high temperatures, or the use of Lewis acid catalysts might be necessary. Lewis acids can coordinate to the carbonyl oxygen of the ester, further increasing the electrophilicity of the double bond and potentially lowering the activation energy of the reaction.

If a Diels-Alder reaction were to occur with a diene such as 1,3-butadiene, the expected product would be a highly substituted cyclohexene (B86901) derivative, for instance, tert-butyl 1,4-dimethyl-4-(2-methylpropyl)cyclohex-1-ene-2-carboxylate . The stereochemistry of the product would depend on the diene and the reaction conditions.

Reactions at the Ester Functionality

The tert-butyl ester group is known for its susceptibility to cleavage under acidic conditions and its relative stability to basic and nucleophilic conditions due to steric hindrance around the carbonyl group.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. For tert-butyl esters, transesterification is often challenging due to the steric bulk of the tert-butyl group, which hinders the nucleophilic attack of another alcohol on the carbonyl carbon.

Acid-catalyzed transesterification of this compound with a primary or secondary alcohol (R'OH) would likely proceed through a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. The formation of the tetrahedral intermediate would be the rate-limiting step due to steric hindrance. The reaction would be reversible and would require driving the equilibrium towards the desired product, for example, by using a large excess of the new alcohol or by removing the tert-butanol (B103910) as it is formed.

Base-catalyzed transesterification is generally not effective for hindered esters like tert-butyl esters because the hydroxide (B78521) or alkoxide catalyst is more likely to deprotonate the α-carbon than to attack the sterically shielded carbonyl carbon. However, some specialized methods using stronger bases or specific catalysts have been developed for the transesterification of hindered esters. researchgate.netrsc.orgorganic-chemistry.org

Table 2: General Conditions for Transesterification of Hindered Esters

| Catalyst | Reactant Alcohol | Conditions | Product Ester Type | Notes |

| H₂SO₄ (cat.) | Methanol (excess) | Reflux | Methyl ester | Equilibrium driven by excess methanol. |

| NaOMe/MeOH | Methanol | Reflux | Methyl ester | Generally slow for tert-butyl esters. |

| Ti(OiPr)₄ | Various alcohols | High Temperature | Various esters | Lewis acid catalysis can be effective. |

This table provides illustrative examples for the transesterification of sterically hindered esters, as specific data for this compound is not available.

Hydrolysis and Carboxylic Acid Formation

The hydrolysis of an ester to its corresponding carboxylic acid and alcohol is a fundamental reaction in organic chemistry. The method of hydrolysis for this compound would be chosen based on the desired reaction conditions and the stability of the molecule.

Acid-Catalyzed Hydrolysis: Tert-butyl esters are particularly susceptible to acid-catalyzed hydrolysis. The mechanism typically proceeds via an AAL1 pathway, involving the formation of a stable tert-butyl carbocation. Protonation of the ester oxygen is followed by the cleavage of the alkyl-oxygen bond to release the carboxylic acid and the tert-butyl cation, which is then trapped by a nucleophile (e.g., water) to form tert-butanol. This method is often preferred for hindered esters as it avoids the direct nucleophilic attack at the sterically hindered carbonyl carbon. The hydrolysis of this compound under acidic conditions would yield 2,5-dimethylhex-2-enoic acid and tert-butanol.

Base-Promoted Hydrolysis (Saponification): The hydrolysis of esters under basic conditions is known as saponification. For most esters, this involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. However, for sterically hindered esters like this compound, this pathway (BAC2) is very slow. The bulky tert-butyl group effectively shields the carbonyl carbon from attack by the hydroxide ion. Therefore, harsh conditions such as high temperatures and prolonged reaction times would be required for saponification, which might lead to side reactions. The final product, after acidification of the reaction mixture, would be 2,5-dimethylhex-2-enoic acid .

Reduction of the Ester Group

The reduction of the ester functionality in α,β-unsaturated systems like this compound requires careful selection of reagents to achieve the desired selectivity. The primary goal is often the conversion of the ester to a primary alcohol, potentially while preserving the carbon-carbon double bond.

Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. masterorganicchemistry.comlibretexts.org In the case of α,β-unsaturated esters, LiAlH₄ typically favors 1,2-reduction of the carbonyl group over 1,4-conjugate addition to the alkene. This chemoselectivity leads to the formation of the corresponding allylic alcohol, 2,5-dimethylhex-2-en-1-ol. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the tert-butoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.org

The general mechanism for this transformation is outlined below:

Nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the tert-butoxide group to form an intermediate α,β-unsaturated aldehyde.

A second nucleophilic attack by a hydride ion on the aldehyde carbonyl.

Protonation of the resulting alkoxide during aqueous workup to yield the allylic alcohol.

The steric hindrance provided by the bulky tert-butyl group on the ester can influence the reaction rate but generally does not prevent the reduction. For highly selective 1,2-reduction, the use of LiAlH₄ in the presence of lanthanoid salts can be employed, which further enhances the formation of the allylic alcohol. rsc.org

Less reactive hydrides, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce esters under standard conditions, which allows for the selective reduction of other functional groups like ketones or aldehydes in the presence of the ester. youtube.com However, modifications to the reaction conditions or the use of additives can sometimes facilitate the reduction. For instance, the NaBH₄/CaCl₂ system has been shown to be effective for some ester reductions. nih.gov

| Reagent | Expected Product with this compound | Selectivity |

| Lithium aluminum hydride (LiAlH₄) | 2,5-Dimethylhex-2-en-1-ol | Primarily 1,2-reduction of the ester |

| Sodium borohydride (NaBH₄) | No reaction (under standard conditions) | Chemoselective for more reactive carbonyls |

| Diisobutylaluminum hydride (DIBAL-H) | 2,5-Dimethylhex-2-enal | Partial reduction to the aldehyde (at low temp.) |

Reactions Involving Alkyl Side Chains and Remote Functionality

The alkyl portions of this compound, specifically the methyl groups at C2 and C5, the isobutyl group, and the ester's tert-butyl group, are composed of relatively inert C(sp³)–H bonds. However, modern synthetic methods allow for the functionalization of these unactivated positions.

The selective transformation of unactivated C–H bonds is a significant challenge in organic synthesis. researchgate.netyoutube.com For a molecule like this compound, this could involve the introduction of functional groups onto the methyl or tert-butyl moieties.

Catalytic systems, often involving transition metals like palladium, rhodium, or iron, can facilitate the activation of C(sp³)–H bonds. researchgate.netacs.org For instance, late-stage functionalization via C–H oxidation can introduce hydroxyl groups. Iron-based catalysts, for example, have been developed for the hydroxylation of unactivated C–H bonds, with selectivity often governed by steric and electronic factors. acs.org In the context of this compound, such a reaction could potentially lead to a mixture of hydroxylated products at the various alkyl positions.

Biocatalysis, using enzymes such as cytochrome P450 monooxygenases, represents another powerful tool for the selective hydroxylation of unactivated C–H bonds in aliphatic compounds. nih.gov Through directed evolution, these enzymes can be tailored to exhibit high regio- and stereoselectivity for specific C–H bonds, a level of control that is difficult to achieve with traditional chemical catalysts.

Beyond the functionalization of C-H bonds, the molecule can undergo other oxidative transformations, particularly at the carbon-carbon double bond.

The α,β-unsaturated system in this compound is electron-deficient due to the electron-withdrawing nature of the ester group. This makes it susceptible to epoxidation under specific conditions. While peroxy acids like m-CPBA are highly effective for electron-rich alkenes, the epoxidation of electron-deficient alkenes often requires different reagents. libretexts.org A common method involves the use of a nucleophilic oxidant, such as tert-butyl hydroperoxide (TBHP) in the presence of a base. thieme-connect.comyoutube.com This reaction would yield tert-butyl 2,5-dimethyl-2,3-epoxyhexanoate. The mechanism typically involves a Michael-type addition of the hydroperoxide anion to the β-carbon, followed by intramolecular nucleophilic attack to form the epoxide ring. youtube.com

Visible-light-promoted organocatalytic aerobic oxidation offers another pathway for the transformation of related α,β-unsaturated carbonyl compounds, although this often starts from silyl (B83357) enol ethers to regenerate the enone system. pkusz.edu.cn

| Reaction Type | Reagents | Potential Product |

| C–H Hydroxylation | Fe-based catalysts / H₂O₂ | Mixture of hydroxylated isomers |

| Epoxidation | tert-Butyl hydroperoxide (TBHP) / Base | tert-Butyl 2,5-dimethyl-2,3-epoxyhexanoate |

| Oxidative Cleavage | Ozone (O₃), then DMS or Zn/H₂O | Cleavage of the C=C bond |

Mechanistic Investigations of this compound Reactivity

Understanding the mechanisms underlying the reactivity of this compound is crucial for predicting outcomes and designing new transformations.

The acid-catalyzed cleavage of the tert-butyl ester is a well-studied process. It proceeds through a mechanism where the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. However, due to the stability of the tertiary carbocation, the reaction follows an A-Al-1 mechanism. This involves the cleavage of the alkyl-oxygen bond to form a stable tert-butyl cation and the corresponding carboxylic acid, 2,5-dimethylhex-2-enoic acid. acsgcipr.org The released tert-butyl cation can then be trapped by a nucleophile or eliminated as isobutene. stackexchange.comnih.gov The use of scavengers is common in such reactions to prevent side reactions caused by the alkylating nature of the tert-butyl cation. nih.gov

Mechanistic studies of C–H activation reactions on alkyl chains often point to pathways involving transition metal catalysts. dtic.milresearchgate.net For inner-sphere mechanisms, the catalyst coordinates to a directing group in the molecule to deliver the reactive center to a specific C–H bond. youtube.com For a molecule without a strong directing group like this compound, outer-sphere mechanisms may be more likely, where a highly reactive species generated from the catalyst abstracts a hydrogen atom. youtube.com

In the case of epoxidation of electron-deficient alkenes, the mechanism is generally accepted to be a conjugate addition of the peroxide nucleophile to the β-position of the unsaturated system. This is followed by an intramolecular SN2-type displacement of the leaving group on the peroxide to form the three-membered epoxide ring. youtube.com

Computational and Theoretical Studies on Tert Butyl 2,5 Dimethylhex 2 Enoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for understanding the electronic structure and properties of molecules. However, no specific DFT calculations for tert-Butyl 2,5-dimethylhex-2-enoate have been published in the available scientific literature.

Elucidation of Electronic Structure and Molecular Orbitals (HOMO/LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For this compound, a DFT study would typically calculate the energies and visualize the spatial distribution of these frontier orbitals. This would provide insights into the most probable sites for nucleophilic and electrophilic attack. In the absence of such a study, no specific data on the HOMO-LUMO gap or orbital distribution for this compound can be provided.

Table 5.1.1: Hypothetical HOMO/LUMO Energy Data for this compound

| Parameter | Value |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

Conformation Analysis and Conformational Landscapes

Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations. A conformational analysis using DFT would identify the most stable conformers and the energy barriers between them. This information is critical for understanding the molecule's behavior in different environments. A search of existing literature did not yield any studies on the conformational landscape of this specific ester.

Reaction Mechanism Studies and Transition State Identification

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By identifying transition state structures and calculating their energies, researchers can determine the most likely mechanism for a given transformation. mdpi.com For a reaction involving this compound, this type of study would elucidate the step-by-step process, including the formation and breaking of bonds. mdpi.com However, no such reaction mechanism studies specifically involving this compound have been documented.

Quantum Chemical Modeling of Reaction Pathways and Energetics

Quantum chemical modeling provides a quantitative understanding of the energy changes that occur during a chemical reaction. rsc.org This includes the calculation of reaction energies, activation energies, and the thermodynamic stability of reactants, intermediates, and products. rsc.org Such modeling would be invaluable for predicting the reactivity of this compound and designing synthetic routes. At present, there are no published quantum chemical models detailing reaction pathways and energetics for this compound. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. An MD simulation of this compound would offer insights into its dynamic behavior, such as how it interacts with solvents or other molecules. This powerful technique for sampling the conformational space of a molecule has not yet been applied to this compound in any published research.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes to tert-Butyl 2,5-Dimethylhex-2-enoate

The efficient construction of this compound is a foundational challenge that invites the exploration of modern synthetic methods.

Horner-Wadsworth-Emmons (HWE) and Related Olefinations: The HWE reaction is a cornerstone of alkene synthesis, known for producing predominantly E-alkenes. wikipedia.org Investigating the reaction between 4-methyl-2-pentanone (B128772) and a phosphonate (B1237965) ylide, such as the carbanion derived from tert-butyl 2-(diethoxyphosphoryl)acetate, would be a primary route. Key research questions would involve optimizing reaction conditions to overcome the steric hindrance of both reactants. wikipedia.orgalfa-chemistry.com Variations like the Still-Gennari modification, which typically favors Z-alkenes, could be explored to see if the stereochemical outcome can be influenced despite the steric bias of the substrates. nrochemistry.com Furthermore, the use of bulky phosphonate groups has been shown to enhance E-alkene selectivity, a strategy that could be systematically studied here. wikipedia.org

The Reformatsky Reaction: This reaction, which involves the coupling of an α-halo ester with a ketone in the presence of zinc, offers a classic yet powerful alternative. wikipedia.org The reaction of tert-butyl bromoacetate (B1195939) with 4-methyl-2-pentanone would generate a β-hydroxy ester, which could then be dehydrated to the target α,β-unsaturated ester. libretexts.org Research could focus on optimizing the reaction conditions, as Reformatsky enolates are less reactive than their lithium counterparts, which can be an advantage in preventing unwanted side reactions. wikipedia.org The use of other metals like samarium(II) iodide, which has shown efficacy in highly hindered systems, could also be a fruitful area of investigation. nih.gov

Catalytic Cross-Metathesis: Modern catalytic methods offer intriguing possibilities. Kinetically-controlled catalytic cross-metathesis reactions have been developed for the selective synthesis of (Z)-α,β-unsaturated esters. nih.gov Applying these molybdenum-catalyzed reactions to a suitable alkene precursor could provide a novel and stereocontrolled route to isomers of this compound. nih.gov

Other Catalytic Approaches: The development of novel catalytic systems for the direct dehydrogenation of saturated esters is a growing field. organic-chemistry.org Exploring palladium-catalyzed α,β-dehydrogenation could provide a more atom-economical route to the target compound. organic-chemistry.org Additionally, catalytic methods for the olefination of aldehydes with ketene (B1206846) diethyl acetal, promoted by boronic acids, could be adapted for ketones, offering a base-free alternative. researchgate.net

Investigation of Undiscovered Reactivity Profiles

The unique electronic and steric properties of this compound suggest that it may exhibit novel reactivity.

Conjugate Addition Reactions: The electron-deficient β-carbon of α,β-unsaturated esters is a prime site for nucleophilic attack. rsc.org However, the steric hindrance in this compound presents a significant challenge for 1,4-conjugate addition. beilstein-journals.org A systematic study with a range of soft nucleophiles (e.g., organocuprates, thiols, enamines) would be highly informative. Comparing the outcomes with less hindered α,β-unsaturated esters would help to quantify the steric effect and potentially lead to the discovery of new reagents or conditions for additions to sterically congested systems.

Cycloaddition Reactions: The electron-poor nature of the double bond suggests that this compound could act as a dienophile in Diels-Alder reactions. wikipedia.org However, the tetrasubstituted and sterically encumbered nature of the alkene will likely necessitate highly reactive dienes and potentially harsh reaction conditions or Lewis acid catalysis. Investigating its participation in [2+2] cycloadditions, both photochemical and metal-catalyzed, could also unveil interesting reactivity.

Epoxidation and Other Double Bond Functionalizations: The epoxidation of electron-deficient alkenes like α,β-unsaturated esters is often challenging, requiring strong oxidizing agents. researchgate.net A comparative study of various epoxidation methods (e.g., with m-CPBA, hydroperoxides) would be valuable. The resulting epoxide would be a versatile intermediate for further transformations. Other functionalizations, such as dihydroxylation, aziridination, and cyclopropanation, should also be explored to map the reactivity landscape of this hindered system.

Advanced Stereochemical Control in Derivatization

The creation of new stereocenters from the prochiral scaffold of this compound is a significant synthetic goal.

Asymmetric Conjugate Addition: The development of catalytic asymmetric conjugate additions to generate a chiral center at the β-position is a major area of modern organic synthesis. Future research could focus on employing chiral copper catalysts with various ligands to facilitate the addition of organometallic reagents. Success in this area would provide access to enantiomerically enriched compounds with a quaternary carbon center, a valuable motif in medicinal chemistry. nih.govpnas.orgresearchgate.net

Stereoselective Reduction: The reduction of the carbon-carbon double bond can create two new stereocenters. Catalytic asymmetric hydrogenation using chiral transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) could be investigated to achieve high diastereoselectivity and enantioselectivity.

Derivatization of the Ester Group: While the tert-butyl group is robust, its eventual transformation into other functional groups could be a key step in a larger synthetic sequence. For instance, selective reduction of the ester to an aldehyde in the presence of the alkene is a known challenge that could be addressed using modern reagents or flow chemistry techniques. researchgate.net Subsequent reactions at this new handle could then be explored in a stereocontrolled manner.

Integration into Flow Chemistry and Sustainable Synthesis

Modern chemical manufacturing increasingly relies on continuous flow processes for their enhanced safety, efficiency, and scalability.

Continuous Flow Synthesis: The synthesis of this compound itself could be adapted to a flow regime. For example, Horner-Wadsworth-Emmons or esterification reactions can be significantly improved in flow reactors, which offer superior heat and mass transfer. researchgate.netdoaj.org This would enable safer and more efficient production. riken.jp Multi-step flow processes, where the crude product of one reaction is directly fed into the next reactor, could be developed for the synthesis and subsequent derivatization of the title compound. acs.orgnih.gov

Green Chemistry Approaches: Future research should also prioritize the development of more sustainable synthetic routes. This could involve the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. riken.jp The use of greener solvents or even solvent-free conditions, which can sometimes be facilitated by flow chemistry, should be a key consideration. researchgate.netdoaj.org The development of catalytic routes that avoid stoichiometric reagents, such as the direct dehydrogenation mentioned earlier, would also be a significant step towards a more sustainable process. organic-chemistry.org

Computational Design of Enhanced Analogues and Reaction Pathways

In silico methods are becoming indispensable tools in modern chemical research, enabling the prediction of properties and the elucidation of reaction mechanisms.

Reaction Mechanism Studies: Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of potential reactions involving this compound. rsc.orgcapes.gov.br For instance, a computational study of the Horner-Wadsworth-Emmons reaction could help to rationalize the observed stereoselectivity and guide the design of more selective variants. nih.govacs.org Similarly, modeling the energetics of conjugate addition or cycloaddition reactions could predict the feasibility of these transformations and identify the most promising reagents and conditions. rsc.org

Design of Novel Analogues: Computational tools can be used to design new analogues of this compound with enhanced reactivity or specific desired properties. acs.orgresearchgate.net For example, by modifying the substituents on the alkene or the ester group, it may be possible to tune the electronic properties to facilitate reactions that are difficult with the parent compound. nih.gov This in silico screening can significantly accelerate the discovery of new molecules with valuable applications. nih.govnih.gov

Predicting Spectroscopic and Physicochemical Properties: Computational chemistry can also be used to predict various properties of the molecule, such as its NMR spectra, conformational preferences, and solubility. This information can be invaluable in planning experiments and interpreting results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.